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Compound Name: Spiro[2.3]hexane-1-carboxylic Acid

Cat. No.: B105017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Strained Scaffolds in
Modern Chemistry
The pursuit of novel molecular architectures that can confer unique physicochemical and

biological properties is a cornerstone of modern drug discovery and materials science. Among

these, strained ring systems have garnered considerable attention for their ability to present

substituents in well-defined three-dimensional space, thereby offering new avenues for

molecular design. Spiro[2.3]hexane-1-carboxylic acid, a fascinating molecule embodying the

fusion of a cyclopropane and a cyclobutane ring, stands out as a building block with significant

potential. Its inherent ring strain not only dictates its reactivity but also makes it a valuable

scaffold for creating conformationally restricted analogues of biologically important molecules.

[1] This guide provides a comprehensive technical overview of Spiro[2.3]hexane-1-carboxylic
acid, from its fundamental properties to its synthesis and potential applications.

Section 1: Core Molecular Attributes
Spiro[2.3]hexane-1-carboxylic acid is a saturated bicyclic compound with a carboxylic acid

functional group attached to the cyclopropane ring. The spirocyclic nature of the carbon

skeleton, where the two rings share a single carbon atom, imposes significant conformational

rigidity.
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Physicochemical and Structural Data
A summary of the key identification and physical properties of Spiro[2.3]hexane-1-carboxylic
acid is presented in the table below.

Property Value Source(s)

CAS Number 17202-56-1

Molecular Formula C₇H₁₀O₂ [2]

Molecular Weight 126.15 g/mol [2]

IUPAC Name
spiro[2.3]hexane-1-carboxylic

acid
[2]

SMILES C1CC2(C1)CC2C(=O)O [2][3]

InChIKey
VVSCGNLRDCLHAN-

UHFFFAOYSA-N
[2][3]

Predicted Melting Point 41.53 °C [4]

Predicted Water Solubility 7694.68 mg/L [4]

Predicted XlogP 1.4 [2][3]

Section 2: Synthesis Strategies
The synthesis of spiro[2.3]hexane derivatives often leverages the construction of the highly

strained cyclopropane ring onto a pre-existing cyclobutane scaffold. While a specific, detailed

protocol for the direct synthesis of Spiro[2.3]hexane-1-carboxylic acid is not readily available

in public literature, general methodologies for creating the spiro[2.3]hexane core are well-

documented. These strategies typically involve cyclopropanation reactions.

General Synthetic Approach: Cyclopropanation
A plausible and commonly employed route to spiro[2.3]hexane systems involves the reaction of

a methylenecyclobutane derivative with a carbene or carbenoid species. For the synthesis of

the title compound, a logical precursor would be a methylenecyclobutane bearing a group that

can be converted to a carboxylic acid.
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A generalized workflow for this synthetic strategy is outlined below:

Synthetic Workflow

Methylenecyclobutane Precursor

Cyclopropanation
(e.g., with a diazoacetate)

Rh(II) or Cu(I) catalyst

Ester Hydrolysis

Intermediate Ester

Spiro[2.3]hexane-1-carboxylic Acid

Acid or Base

Click to download full resolution via product page

A generalized synthetic workflow for Spiro[2.3]hexane-1-carboxylic acid.

Experimental Protocol: A Representative
Cyclopropanation
The following protocol is a conceptual illustration based on known transformations for similar

structures, such as the synthesis of 5-azaspiro[2.3]hexane derivatives where a rhodium-

catalyzed cyclopropanation was employed.

Step 1: Rhodium-Catalyzed Cyclopropanation of a Methylenecyclobutane Ester

To a solution of the appropriate methylenecyclobutane precursor in a suitable solvent (e.g.,

dichloromethane), add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b105017?utm_src=pdf-body-img
https://www.benchchem.com/product/b105017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acetate dimer (Rh₂(OAc)₄).

Heat the mixture to reflux.

Slowly add a solution of a diazoacetate (e.g., ethyl diazoacetate) in the same solvent to the

reaction mixture over several hours using a syringe pump. The slow addition is crucial to

maintain a low concentration of the highly reactive diazo species and minimize side

reactions.

After the addition is complete, continue to stir the reaction at reflux until the starting material

is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography

(GC).

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the resulting crude ester, Ethyl spiro[2.3]hexane-1-carboxylate, by column

chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

Dissolve the purified ester from the previous step in a suitable solvent mixture, such as

tetrahydrofuran (THF) and water.

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed,

as monitored by TLC.

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield Spiro[2.3]hexane-1-carboxylic acid.

This protocol serves as a foundational methodology. The choice of catalyst, solvent, and

reaction conditions may require optimization for specific substrates to achieve high yields and

purity.
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Section 3: Spectroscopic and Analytical
Characterization
Proper characterization is essential to confirm the identity and purity of Spiro[2.3]hexane-1-
carboxylic acid. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, bicyclic

nature of the molecule.

The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield,

typically in the range of 10-13 ppm.[5]

The protons on the cyclopropane ring, being highly shielded, would appear in the upfield

region, likely between 0.5 and 2.0 ppm. The proton on the same carbon as the carboxylic

acid would be deshielded relative to the other cyclopropyl protons.

The protons on the cyclobutane ring would likely appear as complex multiplets in the

range of 1.5-2.5 ppm.

¹³C NMR:

The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region,

typically between 170 and 185 ppm.[5]

The spiro carbon, being a quaternary center, would likely appear between 30 and 50 ppm.

The carbons of the cyclopropane ring would be significantly shielded, appearing in the

upfield region of the spectrum, generally between 10 and 35 ppm.

The carbons of the cyclobutane ring would resonate at slightly lower field than the

cyclopropane carbons, likely in the 20-40 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum of Spiro[2.3]hexane-1-carboxylic acid is expected to show characteristic

absorptions for the carboxylic acid functional group:
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A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a

hallmark of hydrogen-bonded carboxylic acids.[5][6]

A strong and sharp C=O stretching absorption between 1700 and 1725 cm⁻¹.[6]

A C-O stretching band in the region of 1200-1300 cm⁻¹.

C-H stretching bands for the sp³ hybridized carbons of the rings will appear just below 3000

cm⁻¹.

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 126. The

fragmentation pattern would likely involve the loss of the carboxyl group and rearrangements of

the strained ring system. Predicted adducts for high-resolution mass spectrometry include:

[M+H]⁺: 127.07536 m/z[3]

[M+Na]⁺: 149.05730 m/z[3]

[M-H]⁻: 125.06080 m/z[3]

Section 4: Reactivity and Applications in Drug
Discovery
The chemical behavior of Spiro[2.3]hexane-1-carboxylic acid is largely dictated by the high

ring strain of the spirocycle and the reactivity of the carboxylic acid group.

Reactivity Profile
The strained cyclopropane and cyclobutane rings can undergo ring-opening reactions under

certain conditions, such as with strong acids, bases, or in the presence of transition metals.

This reactivity can be harnessed for further synthetic transformations. The carboxylic acid

group undergoes typical reactions, such as esterification, amidation, and reduction to the

corresponding alcohol.

Role in Medicinal Chemistry and Drug Design
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Spiro[2.3]hexane derivatives are gaining traction in drug discovery for several reasons:

Conformational Rigidity: The rigid spirocyclic scaffold can lock a molecule into a specific

conformation, which can be advantageous for binding to a biological target and can lead to

improved potency and selectivity.

Bioisosteric Replacement: The spiro[2.3]hexane moiety can serve as a bioisostere for other,

more common chemical groups. Its three-dimensional nature provides a way to explore new

chemical space around a pharmacophore.

Novel Scaffolds: As the pharmaceutical industry seeks to move beyond "flat" aromatic

compounds, sp³-rich scaffolds like spiro[2.3]hexane are of increasing interest.[1]

Derivatives of spiro[2.3]hexane have been investigated as conformationally restricted

analogues of γ-aminobutyric acid (GABA), an important neurotransmitter.[7] The synthesis of 5-

amino-spiro[2.3]hexane-1-carboxylic acid highlights the utility of this scaffold in creating

novel amino acid structures.[7]

Applications in Drug Discovery

Spiro[2.3]hexane Scaffold

3D Chemical Space Conformational Rigidity Bioisosterism Protein Degrader Building Blocks

Novel Amino Acids GABA Analogues

Click to download full resolution via product page

The utility of the spiro[2.3]hexane scaffold in drug discovery.

Section 5: Safety and Handling
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According to aggregated GHS data, Spiro[2.3]hexane-1-carboxylic acid is classified as a

hazardous substance.[2]

Hazard Statements:

H314: Causes severe skin burns and eye damage.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Standard personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat, should be worn at all times.

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or

vapors.

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with

plenty of water.

Store in a tightly closed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling

this chemical.

Conclusion
Spiro[2.3]hexane-1-carboxylic acid is a valuable and intriguing building block for chemical

synthesis and drug discovery. Its unique, strained spirocyclic structure offers a rigid framework

for the precise positioning of functional groups, opening up new possibilities for the design of

novel therapeutics and other functional molecules. While its synthesis can be challenging due

to the inherent ring strain, established methods for cyclopropanation provide viable routes to

this and related compounds. As the demand for novel, three-dimensional molecular scaffolds

continues to grow, the importance of compounds like Spiro[2.3]hexane-1-carboxylic acid in

the repertoire of the modern chemist is set to increase.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b105017?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_2.3_hexane-1-carboxylic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_2.3_hexane-1-carboxylic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_2.3_hexane-1-carboxylic-Acid
https://www.benchchem.com/product/b105017?utm_src=pdf-body
https://www.benchchem.com/product/b105017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DeKimpe, N. et al. (2001). Synthesis of Unusually Strained Spiro Ring Systems and Their
Exploits in Synthesis. Chemical Reviews, 101(8), 2481-2522. [Link]
Lin, C. et al. (2018). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-
Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical
Society, 140(38), 11938-11942. [Link]
Morozov, A. V. et al. (2018). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic
acid.
National Center for Biotechnology Information. PubChem Compound Summary for CID
4642003, Spiro(2.3)hexane-1-carboxylic Acid. [Link]
Chemchart. Spiro[2.3]hexane-1-carboxylic Acid (17202-56-1). [Link]
Mykhailiuk, P. K. et al. (2021). Monoprotected Diamines Derived from 1,5-Disubstituted
(Aza)spiro[2.3]hexane Scaffolds. The Journal of Organic Chemistry, 86(17), 11847-11855.
[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID
20767963, 1-(Methoxycarbonyl)spiro(2.3)hexane-1-carboxylic acid. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID
533443, Ethyl spiro[2.
Wang, Q. et al. (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an
additive-free approach. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]
Dzhemilev, U. M. et al. (2002). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes
Employing the Me3Al/CH2I2 Reagent. European Journal of Organic Chemistry, 2002(11),
1745-1749. [Link]
Kirichok, A. A. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-
carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-
Ukrainian Journal of Chemistry, 11(2), 56-66. [Link]
Natho, P. et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of
Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and
Evaluation as Bioisosteres.
PubChemLite. Spiro[2.3]hexane-1-carboxylic acid (C7H10O2). [Link]
Stepan, A. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal
Chemistry, 66(18), 12431-12471. [Link]
Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Breitmaier, E. & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution
Methods and Applications in Organic Chemistry and Biochemistry. VCH.
LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b105017?utm_src=pdf-body
https://www.benchchem.com/product/b105017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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